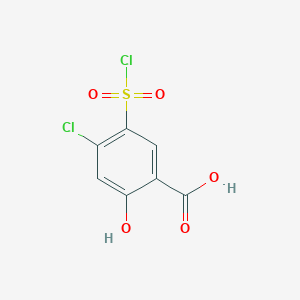

4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid, is a chlorinated benzoic acid derivative with potential applications in various fields, including pharmaceuticals and organic synthesis. While the provided papers do not directly discuss this compound, they offer insights into the chemistry of related chlorinated benzoic acids and their derivatives, which can be extrapolated to understand the properties and reactions of 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid.

Synthesis Analysis

The synthesis of chlorinated benzoic acids can involve various strategies, including direct chlorination , dehalogenation , and substitution reactions . For instance, the chlorination of 4-aminobenzoic acid leads to dichlorinated products , while dehalogenase enzymes from Pseudomonas species can convert 4-chlorobenzoate to 4-hydroxybenzoate . These methods could potentially be adapted to synthesize the compound by introducing the appropriate sulfonyl and hydroxyl groups at the desired positions on the benzene ring.

Molecular Structure Analysis

The molecular structure of chlorinated benzoic acids is characterized by the presence of electron-withdrawing groups, such as chlorine, which can influence the acidity and reactivity of the carboxylic acid group . The presence of a sulfonyl group in 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid would likely enhance its acidity and make it a more reactive species for further chemical transformations.

Chemical Reactions Analysis

Chlorinated benzoic acids can undergo various chemical reactions, including nucleophilic substitution , reduction , and photodecomposition . The presence of a sulfonyl group in the compound of interest may facilitate nucleophilic substitution reactions, as seen in the synthesis of heterocyclic compounds from 4-chloro-2-fluoro-5-nitrobenzoic acid . Additionally, the hydroxyl group could be involved in esterification or could be replaced by other functional groups under photolytic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzoic acids are influenced by their functional groups. For example, the presence of hydroxyl and sulfonyl groups can increase the solubility in water and affect the melting point . The antimicrobial activity of sulfonamide derivatives of chlorinated benzoic acids suggests that 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid could also exhibit biological activity . The crystal structure of related compounds, such as the proton-transfer compound of 5-sulfosalicylic acid with 4-aminobenzoic acid, reveals a hydrogen-bonded polymeric network, which could be relevant for understanding the solid-state properties of the compound .

Aplicaciones Científicas De Investigación

Scientific Field: Medicinal Chemistry

Methods of Application or Experimental Procedures: The compound is used in the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives . The synthesis process involves a series of reactions, including esterification, hydrazination, salt formation, and cyclization .

Results or Outcomes: The synthesized compounds were tested in vitro for their antidiabetic activity against α-glucosidase . One of the compounds, bearing a 2-CH3-5-NO2 substituent on the phenyl ring, was found to be the most active against both enzymes . The compounds displayed hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues . Molecular dynamic simulations suggested the stability of the most active compound in the binding site of target proteins .

These compounds can be used as intermediates in the synthesis of various other compounds, and their specific applications can vary greatly depending on the field of study and the specific research objectives .

These compounds can be used as intermediates in the synthesis of various other compounds, and their specific applications can vary greatly depending on the field of study and the specific research objectives .

Propiedades

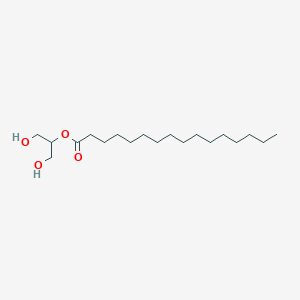

IUPAC Name |

4-chloro-5-chlorosulfonyl-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O5S/c8-4-2-5(10)3(7(11)12)1-6(4)15(9,13)14/h1-2,10H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNODOIWKMVMLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80550977 |

Source

|

| Record name | 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic Acid | |

CAS RN |

14665-31-7 |

Source

|

| Record name | 4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4,4-dimethoxybutanoate](/img/structure/B134301.png)